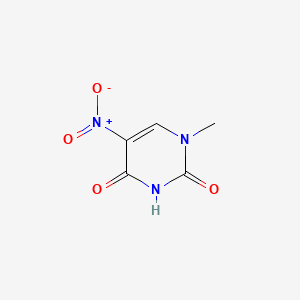
1-Metil-5-nitrouracilo
Descripción general
Descripción
1-Methyl-5-nitrouracil is a derivative of uracil, a pyrimidine nucleobase found in ribonucleic acid (RNA) This compound is characterized by the presence of a methyl group at the first position and a nitro group at the fifth position of the uracil ring
Aplicaciones Científicas De Investigación
1-Methyl-5-nitrouracil has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of viral infections and cancer.
Mecanismo De Acción
Target of Action
1-Methyl-5-nitrouracil is a derivative of uracil, a pyrimidine nucleobase . The primary targets of 1-Methyl-5-nitrouracil are likely to be similar to those of uracil, which plays a crucial role in the synthesis of nucleic acids and protein translation .
Mode of Action
It’s known that uracil derivatives can bind to dna and rna, altering their structure and function . For instance, 5-aminouracil, another uracil derivative, can bind as a third strand to form a triple-stranded DNA structure . This interaction can inhibit the incorporation of guanosine into nucleic acids , potentially affecting gene expression and protein synthesis.
Biochemical Pathways
1-Methyl-5-nitrouracil may affect several biochemical pathways. As a derivative of uracil, it could influence the one-carbon metabolism pathway, which is critical for the biosynthesis of several amino acids, methyl group donors, and nucleotides . Additionally, it might impact the dehydration mechanism of 5-nitrouracil .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (adme) properties of uracil and its derivatives have been investigated . These properties can significantly impact the bioavailability of the compound, influencing its therapeutic efficacy and potential side effects.
Result of Action
Uracil and its derivatives have been associated with various biological activities, including antiviral, anticancer, cytotoxic, antimycobacterial, anti-inflammatory, antitumor, and antibacterial effects . These effects are likely due to the compound’s interaction with nucleic acids and its influence on various biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Methyl-5-nitrouracil. For instance, the dehydration mechanism of 5-nitrouracil, a related compound, has been found to be influenced by the presence of water molecules . Additionally, the optical properties of 5-nitrouracil have been shown to be affected by environmental conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-5-nitrouracil can be synthesized through several methods. One common approach involves the nitration of 1-methyluracil. This process typically uses a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the fifth position of the uracil ring .
Industrial Production Methods: Industrial production of 1-methyl-5-nitrouracil may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity 1-methyl-5-nitrouracil .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-5-nitrouracil undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: Although less common, the methyl group can be oxidized under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products:
Reduction: 1-Methyl-5-aminouracil.
Substitution: Various substituted uracil derivatives depending on the nucleophile used.
Oxidation: Oxidized uracil derivatives.
Comparación Con Compuestos Similares
1-Methyl-5-nitrouracil can be compared with other nitrated uracil derivatives, such as:
5-Nitro-2’-deoxyuridine: Known for its potent antiviral activity.
1,3-Dimethyl-5-nitrouracil: Similar in structure but with an additional methyl group, affecting its reactivity and biological activity.
5-Nitro-2’-deoxyuridine 5’-monophosphate: A phosphorylated derivative with enhanced biological activity.
Uniqueness: 1-Methyl-5-nitrouracil is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the first position and nitro group at the fifth position make it a versatile compound for various applications in research and industry .
Propiedades
IUPAC Name |
1-methyl-5-nitropyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-7-2-3(8(11)12)4(9)6-5(7)10/h2H,1H3,(H,6,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTVBCXIVJCAUBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373118 | |
| Record name | 5-nitro-1-methyl-uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28495-88-7 | |
| Record name | 5-nitro-1-methyl-uracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



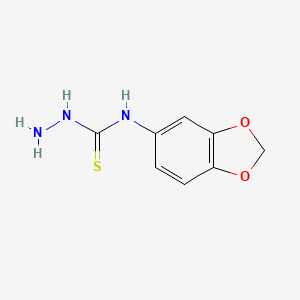
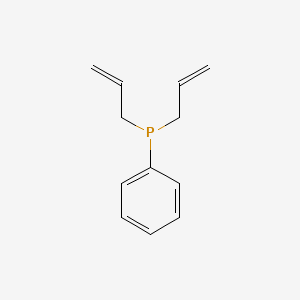
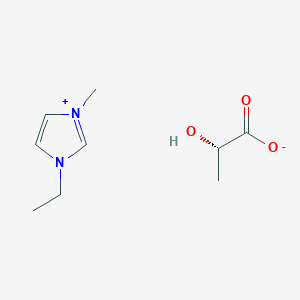

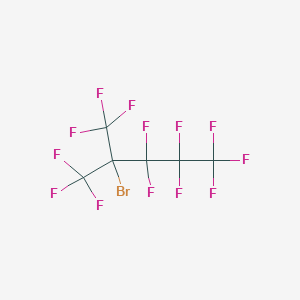
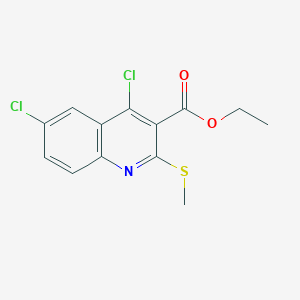
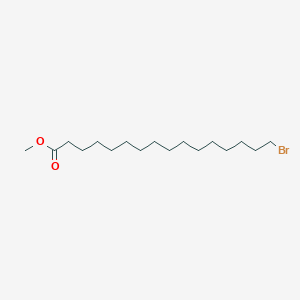

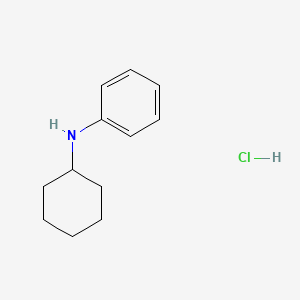
![1-[4-Methyl-2-(2-thienyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1597009.png)
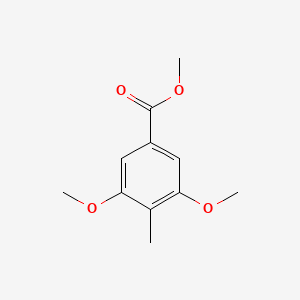
![9H-Xanthene-4-propanoicacid, 5-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-](/img/new.no-structure.jpg)
